molecular formula C24H23ClN2O3 B4327603 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE

Cat. No.: B4327603
M. Wt: 422.9 g/mol
InChI Key: VMOGGZZUEFZXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetylamino group, and an isopropylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4-chlorophenoxyacetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation reaction: The 4-chlorophenoxyacetyl chloride is reacted with 2-isopropylaniline to form the intermediate this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide
  • 2-{[(4-fluorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide
  • 2-{[(4-methylphenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide

Uniqueness

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-16(2)19-7-3-5-9-21(19)27-24(29)20-8-4-6-10-22(20)26-23(28)15-30-18-13-11-17(25)12-14-18/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGGZZUEFZXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.